5-Hydroxyindole-3-acetic acid-d6

Description

BenchChem offers high-quality 5-Hydroxyindole-3-acetic acid-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxyindole-3-acetic acid-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

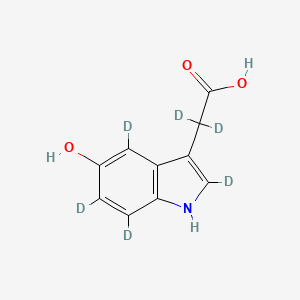

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2,2-dideuterio-2-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,2D,3D2,4D,5D |

InChI Key |

DUUGKQCEGZLZNO-AWRNDGDOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1NC(=C2C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxyindole-3-acetic acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6) is the deuterated form of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of the neurotransmitter serotonin.[1][2] The strategic replacement of six hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders 5-HIAA-d6 an invaluable tool in analytical chemistry, particularly in the field of mass spectrometry.[2] Its most prevalent application is as an internal standard for the precise quantification of endogenous 5-HIAA in various biological matrices, such as urine and plasma.[2][3] This quantification is crucial for the diagnosis and monitoring of neuroendocrine tumors, which can produce excessive amounts of serotonin.[1][3]

This technical guide provides a comprehensive overview of 5-HIAA-d6, including its physicochemical properties, and detailed methodologies for its application in quantitative analysis.

Physicochemical Properties of 5-Hydroxyindole-3-acetic acid-d6

5-HIAA-d6 shares a similar chemical structure with its non-deuterated counterpart, with the key difference being the increased mass due to the presence of six deuterium atoms. This mass difference is fundamental to its utility as an internal standard in mass spectrometry.

| Property | Value |

| Chemical Formula | C₁₀H₃D₆NO₃[4] |

| Molecular Weight | Approximately 197.2 g/mol [4] |

| Appearance | Solid[4] |

| Purity | Typically ≥99% deuterated forms (d₁-d₆)[4] |

| Solubility | Soluble in DMSO, Ethyl Acetate, and Methanol.[4] |

| Storage | Recommended at -20°C for long-term stability.[5] |

| Stability | Stable for at least 4 years when stored correctly.[4] |

Core Application: Internal Standard in Mass Spectrometry

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte of interest.[6] 5-HIAA-d6 fits this description perfectly for the analysis of 5-HIAA. It co-elutes with the endogenous 5-HIAA during liquid chromatography, but is distinguished by its higher mass in the mass spectrometer.[6] This allows for the correction of variability in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.[6]

Mass Spectrometry Parameters for 5-HIAA Analysis

The selection of appropriate mass-to-charge (m/z) transitions in multiple reaction monitoring (MRM) is critical for the selective and sensitive detection of 5-HIAA and its deuterated internal standard. The following table summarizes typical MRM transitions used in LC-MS/MS methods.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |

| 5-HIAA | 192.1 | 146.3 | Quantifier[7] |

| 5-HIAA | 192.1 | 118.1 | Qualifier[1] |

| 5-HIAA-d2 | 193.9 | 147.6 | Internal Standard[8] |

| 5-HIAA-d5 | 197.0 | 151.0 | Internal Standard[6][9] |

| ¹³C₆-5-HIAA | 198.2 | 152.4 | Internal Standard[10] |

Serotonin Metabolic Pathway

The quantification of 5-HIAA provides a reliable measure of serotonin turnover in the body. The following diagram illustrates the metabolic conversion of tryptophan to serotonin and finally to 5-HIAA.

Experimental Protocols for 5-HIAA Quantification

The following are detailed protocols for the quantification of 5-HIAA in urine and plasma using LC-MS/MS with 5-HIAA-d6 as an internal standard.

Urinary 5-HIAA Quantification

This protocol is a "dilute-and-shoot" method, which is valued for its simplicity and high throughput.

1. Sample Preparation:

-

To 50 µL of urine sample, add 200 µL of a 50% methanol/water solution containing the 5-HIAA-d5 internal standard.[3]

-

Vortex the mixture to ensure homogeneity.

-

Centrifuge the mixture to pellet any precipitated proteins or particulates.[3]

-

Transfer the supernatant for direct injection into the LC-MS/MS system.[3]

2. Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Methanol with 0.3% formic acid.[6]

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to elute 5-HIAA.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C.[6][11]

3. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for 5-HIAA and the deuterated internal standard (refer to the table above).

Plasma 5-HIAA Quantification

This protocol involves a protein precipitation step to remove larger molecules from the plasma sample.

1. Sample Preparation:

-

To 50 µL of plasma, add a precipitating agent such as acetonitrile containing the 5-HIAA-d2 internal standard. A common ratio is 1:3 or 1:4 (plasma to acetonitrile).[8]

-

Vortex the mixture vigorously to facilitate protein precipitation.

-

Centrifuge the sample at a high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.[8]

2. Liquid Chromatography and Mass Spectrometry:

-

The LC-MS/MS parameters are generally similar to those used for urine analysis, with potential minor adjustments to the gradient and run time to optimize for the plasma matrix.

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of 5-HIAA using a deuterated internal standard.

Conclusion

5-Hydroxyindole-3-acetic acid-d6 is an essential tool for researchers and clinicians who require accurate and precise measurement of serotonin metabolism. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of 5-HIAA quantification in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for the implementation of robust and sensitive analytical methods for 5-HIAA, aiding in the research and clinical management of conditions associated with altered serotonin levels.

References

- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-hydroxy Indole-3-acetic Acid-d6 - Labchem Catalog [catalog.labchem.com.my]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

5-HIAA-d6: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties, structure, and applications of the deuterated internal standard, 5-Hydroxyindole-3-acetic acid-d6.

Introduction

5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6) is the deuterium-labeled form of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of the neurotransmitter serotonin. Due to its isotopic labeling, 5-HIAA-d6 serves as an invaluable internal standard for the accurate quantification of endogenous 5-HIAA in biological matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 5-HIAA-d6, with a focus on its use in research and drug development.

Chemical Properties and Structure

5-HIAA-d6 is a stable, isotopically labeled compound where six hydrogen atoms in the 5-HIAA molecule have been replaced with deuterium. This substitution results in a higher molecular weight compared to the endogenous analyte, allowing for its differentiation and quantification in mass spectrometry.

Chemical Structure

The chemical structure of 5-HIAA-d6 is identical to that of 5-HIAA, with the exception of the deuterium atoms. The formal name is 2-(5-hydroxy-1H-indol-3-yl-2,4,6,7-d4)acetic-2,2-d2 acid.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(5-hydroxy-1H-indol-3-yl-2,4,6,7-d4)acetic-2,2-d2 acid |

| CAS Number | 2748469-82-9[1] |

| Molecular Formula | C₁₀H₃D₆NO₃[1][2] |

| InChI Key | DUUGKQCEGZLZNO-AWRNDGDOSA-N[1][2] |

| SMILES | OC(C([2H])([2H])C(C1=C2[2H])=C([2H])NC1=C([2H])C([2H])=C2O)=O[1][3] |

Physicochemical Properties

The physical and chemical properties of 5-HIAA-d6 are summarized in the table below.

Table 2: Physicochemical Properties of 5-HIAA-d6

| Property | Value |

| Molecular Weight | 197.22 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Purity | ≥99% deuterated forms (d1-d6)[1] |

| Solubility | Soluble in DMSO, Ethyl Acetate, and Methanol[1] |

| Storage Temperature | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Biological Significance and Application

5-HIAA is the main breakdown product of serotonin, a crucial neurotransmitter involved in regulating mood, sleep, and appetite. The quantification of 5-HIAA in biological fluids, such as urine and plasma, is a key diagnostic tool for certain neuroendocrine tumors (NETs), particularly carcinoid tumors, which can produce excessive amounts of serotonin.[4][5] In clinical and research settings, 5-HIAA-d6 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of 5-HIAA measurements.[3]

Serotonin Metabolism Pathway

The following diagram illustrates the metabolic pathway from tryptophan to the excretion of 5-HIAA.

References

- 1. researchgate.net [researchgate.net]

- 2. zivak.com [zivak.com]

- 3. hpst.cz [hpst.cz]

- 4. tandfonline.com [tandfonline.com]

- 5. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Benefits of 5-HIAA-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the fields of clinical diagnostics and drug development, the precision and reliability of analytical data are paramount. The accurate measurement of biomarkers is critical for diagnosing diseases, monitoring treatment efficacy, and ensuring the safety of new therapeutic agents. 5-Hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, is a key biomarker for neuroendocrine tumors (NETs), specifically carcinoid tumors.[1] The analytical method of choice for the quantification of 5-HIAA is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[2][3][4] To achieve the highest level of accuracy in LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is indispensable. This guide provides an in-depth technical overview of the benefits of using 5-Hydroxyindole-d6-acetic acid (5-HIAA-d6) as an internal standard for the precise quantification of 5-HIAA.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like 5-HIAA-d6 is based on the principle of isotope dilution mass spectrometry. An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass.[4] 5-HIAA-d6 is structurally identical to 5-HIAA, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The fundamental advantage of this approach is that the deuterated internal standard behaves identically to the endogenous analyte throughout the entire analytical process, from sample preparation to ionization in the mass spectrometer. By adding a known concentration of 5-HIAA-d6 to the sample at the beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and instrument variability as the native 5-HIAA. Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. This allows for a highly accurate and precise quantification of the analyte based on the ratio of the analyte signal to the internal standard signal.

Key Benefits of Utilizing 5-HIAA-d6

The adoption of 5-HIAA-d6 as an internal standard in quantitative 5-HIAA assays offers a multitude of advantages, leading to more robust and reliable data.

-

Correction for Matrix Effects: Biological matrices such as urine and plasma are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since 5-HIAA-d6 co-elutes with 5-HIAA and has the same ionization properties, it effectively compensates for these matrix effects, ensuring that the measured analyte concentration is not skewed by the sample matrix.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation, injection volume, and instrument response, 5-HIAA-d6 significantly enhances the accuracy and precision of the measurement. This is reflected in lower coefficients of variation (CV%) for quality control samples and a closer agreement with the true concentration of the analyte. For instance, LC-MS/MS methods for 5-HIAA using stable isotope-labeled internal standards have demonstrated excellent precision, with CVs often below 10%.[2][3][4]

-

Enhanced Robustness and Reproducibility: The use of a co-eluting, stable isotope-labeled internal standard makes the analytical method more rugged and less susceptible to minor variations in experimental conditions. This leads to greater reproducibility of results between different analytical runs and even between different laboratories.

-

Increased Confidence in Clinical and Research Findings: For clinical diagnostic applications, such as the monitoring of carcinoid tumors, the high level of confidence in the accuracy of 5-HIAA measurements afforded by using 5-HIAA-d6 is critical for correct patient management. In research and drug development, reliable data is essential for making informed decisions.

Quantitative Performance of LC-MS/MS Methods for 5-HIAA

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of 5-HIAA in biological matrices using a stable isotope-labeled internal standard. While the specific performance characteristics can vary between laboratories and instrument platforms, these values provide a general overview of the expected analytical performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Linear Range | LLOQ | Reference |

| Urine | 0.5 - 100 µg/mL | 0.5 µg/mL | [2] |

| Urine | 0.675 - 43.3 µM | 0.675 µM | [4] |

| Urine | up to 382 µmol/L | 5.3 µmol/L | [3] |

Table 2: Precision (Coefficient of Variation, CV%)

| Matrix | Concentration Level | Intra-Assay CV% | Inter-Assay CV% | Reference |

| Urine | Low, Mid, High QC | 2.9 - 5.4% | 3.5 - 4.9% | [2] |

| Urine | Low, Mid, High QC | < 3.95% | < 4.66% | [4] |

| Urine | N/A | <15% at LLOQ | N/A | [3] |

Experimental Protocol: Quantification of 5-HIAA in Urine using LC-MS/MS with 5-HIAA-d6 Internal Standard

This section outlines a representative experimental protocol for the analysis of 5-HIAA in human urine.

1. Materials and Reagents:

-

5-HIAA certified reference standard

-

5-HIAA-d6 certified reference material (e.g., from Cerilliant)[5]

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation:

-

Prepare a stock solution of 5-HIAA-d6 internal standard in methanol at a concentration of 1 mg/mL.

-

Create a working internal standard solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) with 50% methanol in water.

-

For sample analysis, mix 50 µL of urine (calibrator, quality control, or unknown sample) with 200 µL of the working internal standard solution.[4]

-

Vortex the mixture for 10 seconds.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated proteins.[4]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40 °C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-HIAA: Precursor ion (Q1) m/z 192.1 -> Product ion (Q3) m/z 146.1 (quantifier) and m/z 118.1 (qualifier).[2]

-

5-HIAA-d6: The precursor ion will be m/z 198.1. The product ions will be shifted by the same mass difference as the precursor. The exact transitions should be optimized experimentally.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

-

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the 5-HIAA quantifier transition to the 5-HIAA-d6 quantifier transition.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of 5-HIAA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further illustrate the key processes involved, the following diagrams have been generated using Graphviz.

References

- 1. acb.org.uk [acb.org.uk]

- 2. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxyindole-2,4,6,7-d4-3-acetic-2,2-d2 acid (5-HIAA-D6) solution 100 μg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant® [sigmaaldrich.com]

The Gold Standard in Neuroendocrine Tumor Research: A Technical Guide to 5-Hydroxyindole-3-acetic acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of biomarkers is paramount in the research and clinical management of neuroendocrine tumors (NETs). 5-Hydroxyindole-3-acetic acid (5-HIAA), the principal metabolite of serotonin, is a cornerstone biomarker for the diagnosis and monitoring of NETs, particularly carcinoid tumors which often secrete excessive amounts of serotonin. The advent of mass spectrometry-based analytical methods, coupled with the use of stable isotope-labeled internal standards, has revolutionized the precision and reliability of 5-HIAA quantification. This technical guide provides an in-depth overview of the application of 5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6) in neuroendocrine tumor research, detailing its role in enhancing analytical accuracy, experimental protocols, and its place within the broader context of biomarker validation.

The Serotonin-to-5-HIAA Metabolic Pathway

The metabolic pathway from tryptophan to 5-HIAA is a critical process in both normal physiology and in the pathophysiology of serotonin-producing neuroendocrine tumors. Understanding this pathway is essential for interpreting biomarker measurements. Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process.[1][2] The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase.[3][4] Subsequently, aromatic L-amino acid decarboxylase converts 5-HTP to serotonin (5-hydroxytryptamine).[3] Serotonin is then metabolized primarily by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is further oxidized by aldehyde dehydrogenase (ALDH) to form 5-HIAA, the final urinary excretion product.[3][5][6]

Caption: Serotonin Synthesis and Metabolism Pathway.

The Role of 5-HIAA-d6 as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for analytical variability. A stable isotope-labeled internal standard, such as 5-HIAA-d6, is chemically identical to the analyte of interest (5-HIAA) but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard is considered the gold standard in bioanalysis for several reasons:

-

Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Since 5-HIAA-d6 has nearly identical physicochemical properties to 5-HIAA, it experiences the same matrix effects, allowing for accurate normalization of the signal.

-

Compensation for Sample Loss: During sample preparation and extraction, some of the analyte may be lost. The deuterated internal standard is subject to the same losses, ensuring that the ratio of the analyte to the internal standard remains constant.

-

Improved Precision and Accuracy: By correcting for variations in sample preparation, injection volume, and instrument response, 5-HIAA-d6 significantly improves the precision and accuracy of 5-HIAA quantification.

Data Presentation: Analytical Performance of LC-MS/MS Methods Utilizing 5-HIAA-d6

| Parameter | Method with 5-HIAA-d5 Internal Standard | Qualitative Comparison to Method without Deuterated IS |

| Precision (CV%) | Intra-day: < 3.95% Inter-day: < 4.66%[3] | Significantly improved; methods without an ideal IS are more susceptible to variability in sample preparation and instrument performance. |

| Accuracy (% Recovery) | 87.1% - 107%[3] | Enhanced; deuterated IS co-elutes and experiences identical ionization effects, correcting for matrix-induced inaccuracies. |

| Linearity (r²) | > 0.99[7] | Comparable, but the use of a deuterated IS ensures linearity is maintained across a wider range of concentrations and in the presence of complex matrices. |

| Limit of Quantification (LOQ) | 5.3 µmol/L[7] | May be lower and more robust with a deuterated IS due to improved signal-to-noise ratio and reduced interference. |

| Matrix Effect | No obvious matrix effect observed[3] | Significant matrix effects are a common challenge without a co-eluting, stable isotope-labeled internal standard. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of 5-HIAA quantification in a research setting. Below are key experimental protocols for the analysis of 5-HIAA in urine and plasma using LC-MS/MS with a deuterated internal standard.

Sample Collection and Preparation

Urine Sample Collection:

-

A 24-hour urine collection is the traditional sample type for 5-HIAA measurement.[8]

-

The collection container should contain an acid preservative, such as hydrochloric or acetic acid, to maintain the stability of 5-HIAA.[8]

-

Patients should be instructed to avoid certain foods (e.g., bananas, walnuts, pineapple, tomatoes) and medications that can interfere with 5-HIAA levels for 48-72 hours prior to and during collection.

Plasma Sample Collection:

-

Blood should be collected in EDTA-containing tubes.

-

Plasma should be separated from whole blood as soon as possible by centrifugation.

-

The separated plasma should be frozen immediately and stored at -20°C or lower until analysis.

Sample Preparation for LC-MS/MS ("Dilute-and-Shoot" Method for Urine): This simple and rapid method is commonly used for urine samples.[4]

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 50 µL of urine with 200 µL of a 50% methanol/water solution containing the 5-HIAA-d5 internal standard.[3]

-

Vortex the mixture thoroughly.

-

Centrifuge the mixture to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS protocol for 5-HIAA analysis. Specific parameters may vary depending on the instrumentation used.

Liquid Chromatography:

-

Column: A reversed-phase C18 column is typically used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected onto the column.

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

5-HIAA: A precursor ion of m/z 192.1 is selected and fragmented to produce a product ion of m/z 146.1 for quantification.[4]

-

5-HIAA-d5: A precursor ion of m/z 197.1 is selected and fragmented to produce a product ion of m/z 151.1.

-

Workflow for 5-HIAA-d6 Application in Neuroendocrine Tumor Research

The integration of 5-HIAA-d6 into neuroendocrine tumor research follows a logical workflow, from initial biomarker discovery to potential clinical application.

Caption: Biomarker Research and Development Workflow.

Conclusion

The use of 5-Hydroxyindole-3-acetic acid-d6 as an internal standard in LC-MS/MS-based quantification represents a significant advancement in neuroendocrine tumor research. This approach provides the highest level of analytical accuracy and precision, which is critical for reliable biomarker measurement in both preclinical and clinical settings. By adhering to rigorous experimental protocols and a structured validation workflow, researchers and clinicians can have greater confidence in 5-HIAA as a valuable tool for understanding the biology of neuroendocrine tumors and for improving patient management. The detailed information provided in this technical guide serves as a comprehensive resource for professionals dedicated to advancing the field of neuroendocrine tumor research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Consensus on biomarkers for neuroendocrine tumour disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Serum and Urinary 5-Hydroxyindoleacetic Acid as Biomarker for Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lcms.cz [lcms.cz]

- 7. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

The Core of Precision: An In-depth Technical Guide to Isotopic Labeling of 5-HIAA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of the neurotransmitter serotonin.[1][2] Its quantification in biological matrices such as urine and plasma is a critical diagnostic and monitoring tool for neuroendocrine tumors (NETs), particularly carcinoid tumors which can produce excess serotonin.[2][3][4][5][6] Furthermore, altered levels of 5-HIAA have been associated with various other conditions, including malabsorption syndromes and certain psychiatric disorders.[1][2] Accurate and precise measurement of 5-HIAA is therefore paramount for both clinical diagnostics and research.

Isotopic labeling of 5-HIAA, in conjunction with mass spectrometry-based analytical techniques, has emerged as the gold standard for its quantitative analysis. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled 5-HIAA, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful analytical strategy.

Principles of Isotopic Labeling for 5-HIAA Quantification

Isotopic labeling involves the incorporation of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D), into the molecular structure of 5-HIAA.[7][8][9][10] These labeled molecules are chemically identical to the endogenous, unlabeled analyte but possess a higher mass. This mass difference allows them to be distinguished and separately quantified by a mass spectrometer.

The primary application of isotopically labeled 5-HIAA is as an internal standard in a technique known as isotope dilution mass spectrometry (IDMS) . In this approach, a known amount of the labeled 5-HIAA is spiked into a biological sample prior to any sample preparation or analysis. The labeled internal standard co-elutes with the endogenous analyte during chromatographic separation and is detected simultaneously by the mass spectrometer.

The key advantages of using an isotopically labeled internal standard are:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the labeled internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate quantification.

-

Correction for Sample Loss: During the multi-step process of sample preparation (e.g., extraction, precipitation), some of the analyte may be lost. The isotopically labeled internal standard is subject to the same degree of loss. Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate despite any sample loss.

Commonly Used Isotopically Labeled 5-HIAA

Several isotopically labeled versions of 5-HIAA are commercially available and commonly used in research and clinical laboratories. The choice of label depends on the specific analytical method and instrumentation.

| Labeled Compound | Common Name | Isotopic Atoms | Mass Difference (vs. unlabeled) |

| 5-Hydroxyindole-3-acetic acid-¹³C₆ | ¹³C₆-5-HIAA | 6 x ¹³C | +6 Da |

| 5-Hydroxyindole-4,6,7-d₃-3-acetic acid-d₂ | d₅-5-HIAA | 5 x D | +5 Da |

| 5-Hydroxyindole-d₆-3-acetic acid | d₆-5-HIAA | 6 x D | +6 Da |

| d₂-5-HIAA | d₂-5-HIAA | 2 x D | +2 Da |

Biosynthesis and Metabolism of 5-HIAA

Understanding the metabolic pathway of 5-HIAA is crucial for interpreting its levels in biological samples. 5-HIAA is the end product of serotonin metabolism.

Figure 1. Biosynthesis pathway of 5-HIAA from Tryptophan.

The synthesis begins with the essential amino acid tryptophan, which is converted to 5-hydroxytryptophan (5-HTP) and then to serotonin (5-HT).[4] Serotonin is subsequently metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase to form 5-HIAA.[1][11]

Experimental Protocols for 5-HIAA Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for the quantification of 5-HIAA due to its high sensitivity and specificity.[12][13][14][15][16][17] Below is a generalized experimental protocol based on common practices.

Sample Preparation (Urine)

A simple "dilute-and-shoot" method is often employed for urine samples due to the relatively high concentration of 5-HIAA and the less complex matrix compared to plasma.[14]

-

Sample Collection: A 24-hour urine collection is the preferred sample type to account for diurnal variations in 5-HIAA excretion.[3] The collection container should be acidified to a pH below 3 to prevent degradation of 5-HIAA.[1]

-

Internal Standard Spiking: To an aliquot of the urine sample (e.g., 100 µL), add a known concentration of the isotopically labeled 5-HIAA internal standard (e.g., ¹³C₆-5-HIAA).

-

Dilution: Dilute the sample with a suitable solvent, often the initial mobile phase of the LC method (e.g., water with 0.1% formic acid).

-

Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

-

Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Sample Preparation (Plasma/Serum)

Plasma and serum samples have a more complex matrix and lower concentrations of 5-HIAA, often necessitating a protein precipitation step.[15]

-

Sample Collection: Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

-

Internal Standard Spiking: To a small volume of plasma or serum (e.g., 50-100 µL), add the isotopically labeled 5-HIAA internal standard.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often containing the internal standard), to the sample.[15] A common ratio is 3:1 or 4:1 (solvent:sample).

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation (Optional): Transfer the clear supernatant to a new tube. The solvent may be evaporated under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for 5-HIAA analysis.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., Phenomenex C18, Waters Acquity HSS T3)[13][15] |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid)[13] |

| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile) with an acidic modifier[13] |

| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute 5-HIAA. |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[12] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | 5-HIAA (unlabeled): Quantifier: m/z 192.1 -> 146.1; Qualifier: m/z 192.1 -> 118.1[14]¹³C₆-5-HIAA: m/z 198.2 -> 152.4[12]d₅-5-HIAA: m/z 197.0 -> 151.0[18]d₂-5-HIAA: m/z 193.9 -> 147.6[15] |

Experimental Workflow

The overall experimental workflow for the quantification of 5-HIAA using an isotopically labeled internal standard is depicted below.

Figure 2. General experimental workflow for 5-HIAA quantification.

Data Presentation and Quantitative Summary

The following tables summarize key quantitative data from various published methods for 5-HIAA analysis using isotopically labeled internal standards.

Table 1: Performance Characteristics of LC-MS/MS Methods for 5-HIAA Quantification

| Parameter | Urine Analysis[14] | Plasma/Serum Analysis[13][15] |

| Linearity Range | 0.5 - 100 mg/L | 5 - 10,000 nmol/L |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L | 5 - 15 nmol/L |

| Precision (CV%) | 0.8 - 5.4% | < 10% |

| Accuracy/Recovery | Correlated well with HPLC (R=0.9876) | 96% - 103% |

| Run Time | ~4 minutes | 2.1 - 8 minutes |

Table 2: Reference Ranges for 5-HIAA

| Biological Matrix | Typical Reference Range | Notes |

| 24-hour Urine | 2 - 8 mg/24 hours (10 - 40 µmol/day)[19] | Levels > 25 mg/24 hours are strongly indicative of carcinoid tumors.[1] |

| Plasma/Serum | 35 - 123 nmol/L[13][16] | Can be an alternative to 24-hour urine collection.[15] |

| Random Spot Urine | Varies; often reported as a ratio to creatinine.[19] | A cutoff of 5.3 µmol/mmol has been shown to have high sensitivity and specificity.[19] |

Conclusion

The use of isotopically labeled 5-HIAA as an internal standard for LC-MS/MS analysis provides a robust, accurate, and precise method for its quantification in biological matrices. This approach effectively mitigates the challenges of matrix effects and sample loss, making it the preferred method for both clinical diagnostics and research applications. A thorough understanding of the underlying principles, experimental protocols, and data interpretation is essential for researchers, scientists, and drug development professionals working in areas where the accurate measurement of serotonin metabolism is critical. This guide provides a solid foundation for the successful implementation and application of this powerful analytical technique.

References

- 1. 5-Hydroxyindoleacetic acid - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Serotonin - Wikipedia [en.wikipedia.org]

- 12. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

A Technical Guide to 5-HIAA-d6: Sourcing and Application as an Internal Standard

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-Hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of serotonin, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. 5-HIAA-d6, a deuterated analog of 5-HIAA, serves as an ideal internal standard for mass spectrometry-based applications. This guide provides an overview of commercially available 5-HIAA-d6, details on interpreting a certificate of analysis, and a typical experimental workflow for its use.

Sourcing and Certificate of Analysis

Several reputable suppliers provide 5-HIAA-d6, often as a certified reference material. When selecting a supplier, it is imperative to scrutinize the Certificate of Analysis (CoA) to ensure the quality and suitability of the material for its intended application. Key parameters to consider include chemical purity, isotopic enrichment, and concentration accuracy.

Table 1: Comparison of 5-HIAA-d6 Suppliers

| Supplier | Product Name | Catalog Number | Form | Concentration | Purity/Isotopic Enrichment |

| Cerilliant (via Sigma-Aldrich) | 5-Hydroxyindole-2,4,6,7-d4-3-acetic-2,2-d2 acid (5-HIAA-D6) solution | H-152-1ML | Solution in Methanol | 100 µg/mL | Certified Reference Material |

| Cayman Chemical | 5-hydroxy Indole-3-acetic Acid-d6 | 30332 | Solid | Not Applicable | ≥98% for d6; ≥99% total deuterated forms (d1-d6) |

| Toronto Research Chemicals | 5-Hydroxyindole-3-acetic Acid-d6 | H938757 | Solid | Not Applicable | Not Specified |

Table 2: Key Parameters on a Certificate of Analysis for 5-HIAA-d6

A Certificate of Analysis for a stable isotope-labeled standard like 5-HIAA-d6 will typically include the following information. The data presented here is a representative example.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Enrichment | ≥98% (for d6) | Mass Spectrometry |

| Concentration (for solutions) | 100 µg/mL ± 5% | Gravimetric preparation, verified by LC-MS/MS |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | <0.5% | GC-HS |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocol: Quantification of 5-HIAA in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the analysis of 5-HIAA in human plasma utilizing 5-HIAA-d6 as an internal standard.

1. Materials and Reagents:

-

Human plasma (K2EDTA)

-

5-HIAA certified reference standard

-

5-HIAA-d6 internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

-

Spiking: To 100 µL of plasma sample, standard, or blank, add 10 µL of the 5-HIAA-d6 internal standard solution.

-

Protein Precipitation: Add 300 µL of cold ACN with 0.1% FA. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A suitable gradient to separate 5-HIAA from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

5-HIAA: Q1: 192.1 m/z -> Q3: 146.1 m/z

-

5-HIAA-d6: Q1: 198.1 m/z -> Q3: 152.1 m/z

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the 5-HIAA calibrators to the 5-HIAA-d6 internal standard against the nominal concentration of the calibrators.

-

Determine the concentration of 5-HIAA in the unknown samples by interpolation from the calibration curve.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental process and the role of 5-HIAA-d6, the following diagrams are provided.

The rationale for using an internal standard is based on its ability to compensate for variations in sample preparation and instrument response.

An In-depth Technical Guide to 5-HIAA-d6: Physical and Chemical Characteristics

This guide provides a comprehensive overview of the physical and chemical properties of 5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6), a deuterated analog of the major serotonin metabolite, 5-HIAA. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, its synthesis, and its application in quantitative bioanalysis.

Core Physical and Chemical Properties

5-HIAA-d6 is a stable, isotopically labeled compound primarily utilized as an internal standard in mass spectrometry-based quantification of endogenous 5-HIAA. Its physical and chemical properties are crucial for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Name | 2-(5-hydroxy-1H-indol-3-yl-2,4,6,7-d4)acetic-2,2-d2 acid |

| Synonyms | 5-HIAA-d6, 5-Hydroxyindoleacetic Acid-d6, 5-hydroxy IAA-d6 |

| CAS Number | 2748469-82-9[1] |

| Molecular Formula | C₁₀H₃D₆NO₃[1][2] |

| Molecular Weight | 197.22 g/mol [2][3] |

| Appearance | Solid, white to off-white crystalline powder |

| Purity | Typically ≥98% isotopic purity |

| Solubility | Soluble in methanol, DMSO, and ethanol |

| Storage | Store at -20°C for long-term stability |

| Stability | Stable for at least 4 years when stored properly[1] |

Synthesis of 5-HIAA-d6

The synthesis of 5-HIAA-d6 can be achieved through acid-catalyzed hydrogen-deuterium exchange on the parent molecule, 5-HIAA. This method provides a straightforward approach to introduce deuterium atoms at specific positions on the indole ring and the acetic acid side chain.

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

This protocol is adapted from established methods for the deuteration of indole derivatives.[4][5]

Materials:

-

5-Hydroxyindole-3-acetic acid (5-HIAA)

-

Deuterated methanol (CD₃OD)

-

Deuterated sulfuric acid (D₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-HIAA in deuterated methanol (CD₃OD) in a round-bottom flask.

-

Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals at the exchangeable positions. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Extract the aqueous mixture with diethyl ether (Et₂O) three times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-HIAA-d6.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized 5-HIAA-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Objective: To confirm the successful incorporation of deuterium by observing the disappearance or significant reduction of proton signals at the labeled positions.

-

Sample Preparation: Dissolve a small amount of 5-HIAA-d6 in a deuterated solvent such as DMSO-d₆ or CD₃OD.

-

Expected Spectrum: The aromatic protons on the indole ring and the methylene protons on the acetic acid side chain should be absent or show very low intensity signals compared to the spectrum of unlabeled 5-HIAA. Residual proton signals may be observed depending on the isotopic purity.

¹³C NMR Spectroscopy:

-

Objective: To confirm the carbon skeleton of the molecule.

-

Sample Preparation: A more concentrated sample in a deuterated solvent is typically required.

-

Expected Spectrum: The spectrum will show characteristic signals for the indole ring and the carboxylic acid functional group. The signals for deuterated carbons will be split into multiplets due to C-D coupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or in a suitable solvent.

-

Expected Spectrum:

-

A broad O-H stretching band from the carboxylic acid and the phenolic hydroxyl group in the region of 3300-2500 cm⁻¹.[6][7]

-

A strong C=O stretching band from the carboxylic acid around 1700-1725 cm⁻¹.[6][7]

-

C-O stretching vibrations in the 1320-1210 cm⁻¹ region.[6]

-

Aromatic C-H stretching vibrations (if residual protons are present) and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

C-D stretching vibrations will appear at lower frequencies (around 2200-2100 cm⁻¹) compared to C-H stretches.

-

Application in Quantitative Analysis: LC-MS/MS

5-HIAA-d6 is most commonly used as an internal standard for the accurate quantification of 5-HIAA in biological matrices like urine and plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11][12]

Experimental Protocol: Quantification of Urinary 5-HIAA

This protocol outlines a general "dilute-and-shoot" method, which is a common approach for urinary biomarker analysis.[9][11][13]

Materials and Reagents:

-

Urine sample

-

5-HIAA-d6 internal standard solution (of known concentration)

-

Methanol

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

In a clean microcentrifuge tube, add a specific volume of the urine supernatant (e.g., 50 µL).

-

Add a precise volume of the 5-HIAA-d6 internal standard solution (e.g., 50 µL).

-

Add a protein precipitation solvent, such as methanol containing formic acid (e.g., 400 µL).

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 5-HIAA from other urine components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-HIAA: e.g., m/z 192.1 → 146.1 (quantifier), 192.1 → 117.1 (qualifier).

-

5-HIAA-d6: e.g., m/z 198.1 → 152.1 (quantifier).

-

-

Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify the amount of 5-HIAA in the sample by calculating the peak area ratio of the endogenous 5-HIAA to the 5-HIAA-d6 internal standard.

-

Determine the concentration of 5-HIAA using a calibration curve prepared with known concentrations of unlabeled 5-HIAA and a constant concentration of the internal standard.

-

Visualizations

Serotonin Metabolic Pathway

The following diagram illustrates the metabolic conversion of serotonin to 5-HIAA, the end-product measured in clinical and research settings.

Caption: Metabolic pathway of serotonin to 5-HIAA.

Experimental Workflow for 5-HIAA Quantification

This diagram outlines the key steps in a typical LC-MS/MS workflow for quantifying 5-HIAA using 5-HIAA-d6 as an internal standard.

Caption: Workflow for 5-HIAA quantification using LC-MS/MS.

References

- 1. chromsystems.com [chromsystems.com]

- 2. youtube.com [youtube.com]

- 3. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. hpst.cz [hpst.cz]

- 12. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to the Safe Handling and Use of 5-Hydroxyindole-3-acetic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental application of 5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6). This deuterated analog of the primary serotonin metabolite is a crucial internal standard for precise quantification in biomedical and pharmaceutical research. Adherence to the safety protocols and experimental guidelines outlined herein is paramount for ensuring personnel safety and data integrity.

Compound Identification and Properties

5-Hydroxyindole-3-acetic acid-d6 is a stable isotope-labeled form of 5-HIAA. The deuterium labels provide a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based assays.

| Property | Data |

| Formal Name | 2-(5-hydroxy-1H-indol-3-yl-2,4,6,7-d4)acetic-2,2-d2 acid |

| Synonyms | 5-HIAA-d6, 5-Hydroxyindoleacetic Acid-d6, 5-hydroxy IAA-d6 |

| CAS Number | 2748469-82-9 |

| Molecular Formula | C₁₀H₃D₆NO₃ |

| Molecular Weight | ~197.2 g/mol |

| Appearance | Solid |

| Purity | ≥98% (5-hydroxy Indole-3-acetic Acid), ≥99% deuterated forms (d1-d6) |

| Solubility | Soluble in Methanol, DMSO, and Ethyl Acetate |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years when stored properly |

Safety and Handling

While specific toxicological data for 5-HIAA-d6 is limited, it should be handled with the same precautions as its non-deuterated counterpart, 5-HIAA. The primary hazards are associated with the solvents used for its dissolution, such as methanol.

Hazard Identification

The following table summarizes the known hazards of 5-Hydroxyindole-3-acetic acid and solutions thereof.

| Hazard | Description |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] |

| Skin Irritation | Causes skin irritation.[1] |

| Eye Irritation | Causes serious eye irritation.[1] |

| Respiratory Irritation | May cause respiratory irritation.[1] |

| Flammability (in Methanol) | Highly flammable liquid and vapor. |

Recommended Handling Practices

Proper personal protective equipment (PPE) and engineering controls are essential when working with 5-HIAA-d6.

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. |

| Respiratory Protection | If working with the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary. For solutions, ensure adequate ventilation. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |

Storage and Disposal

| Aspect | Guideline |

| Storage | Store in a tightly sealed container at -20°C in a dry and well-ventilated area. Protect from light.[2] |

| Incompatibilities | Strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols: Quantification of 5-HIAA using 5-HIAA-d6 by LC-MS/MS

5-HIAA-d6 is primarily used as an internal standard for the accurate quantification of endogenous 5-HIAA in biological matrices like urine and plasma. The following is a generalized protocol based on established LC-MS/MS methods.

Materials and Reagents

-

5-Hydroxyindole-3-acetic acid-d6 (Internal Standard)

-

5-Hydroxyindole-3-acetic acid (Analyte for calibration curve)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., urine, plasma)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Sample Preparation (Dilute-and-Shoot Method for Urine)

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Prepare a stock solution of 5-HIAA-d6 in methanol.

-

In a microcentrifuge tube, combine 50 µL of urine with 200 µL of a 50% methanol/water solution containing the 5-HIAA-d6 internal standard.

-

Vortex the mixture thoroughly.

-

Centrifuge the mixture to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Typical Conditions |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | A linear gradient appropriate to separate 5-HIAA from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | 5-HIAA: 192.1 > 146.1 (Quantifier), 192.1 > 118.1 (Qualifier) 5-HIAA-d6: 198.1 > 152.1 (or similar, depending on deuteration pattern) |

Data Analysis

-

Integrate the peak areas for both the quantifier MRM transition of 5-HIAA and the corresponding transition for 5-HIAA-d6.

-

Calculate the ratio of the peak area of 5-HIAA to the peak area of 5-HIAA-d6.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the 5-HIAA standards.

-

Determine the concentration of 5-HIAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Relationships

General Laboratory Workflow for Handling 5-HIAA-d6

Caption: A typical laboratory workflow for handling 5-HIAA-d6.

Safe Handling and Storage Logical Diagram

Caption: Key relationships for the safe handling and storage of 5-HIAA-d6.

References

Methodological & Application

Application Note & Protocol: Development of a Robust LC-MS/MS Method for the Quantification of 5-HIAA using 5-HIAA-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxyindoleacetic acid (5-HIAA) in biological matrices, utilizing its deuterated internal standard, 5-HIAA-d6.

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary urinary metabolite of serotonin, a key neurotransmitter.[1][2][3] Its quantification in biological fluids such as urine and plasma is crucial for the diagnosis and management of various conditions, most notably carcinoid tumors which can produce excess serotonin.[1][2][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for 5-HIAA measurement due to its high sensitivity, specificity, and throughput.[5][6] This application note details a comprehensive protocol for developing a robust LC-MS/MS method for 5-HIAA, incorporating 5-HIAA-d6 as an internal standard to ensure accuracy and precision. While 5-HIAA-d5 is also commonly used, the principles and parameters outlined here are readily adaptable for 5-HIAA-d6.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of serotonin to 5-HIAA and the general experimental workflow for its quantification by LC-MS/MS.

Caption: Metabolic pathway of serotonin to 5-HIAA.

Caption: General experimental workflow for 5-HIAA analysis.

Experimental Protocols

Materials and Reagents

-

5-Hydroxyindole-3-acetic acid (5-HIAA) analytical standard

-

5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6) internal standard (IS)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Biological matrix (e.g., human serum, urine)

-

96-well plates and sealing mats

-

Centrifuge

Sample Preparation (Protein Precipitation for Serum/Plasma)

This protocol is a common and straightforward approach for sample cleanup.[8][9]

-

Pipette 100 µL of samples (calibrators, quality controls, and unknown samples) into a 1 mL 96-well plate.

-

Add 400 µL of a precipitating agent, which is methanol containing the internal standard (5-HIAA-d6) at an appropriate concentration (e.g., 510 nmol/L).[8][9]

-

Shake the plate for 5 minutes at approximately 1500 rpm.

-

Incubate the plate in a refrigerator at 4°C for 1 hour to enhance protein precipitation.[9]

-

Centrifuge the plate at a relative centrifugal force of 4,000 x g at 8°C for 10 minutes.[9]

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following conditions are a good starting point and can be optimized as needed. A C18 or similar reversed-phase column is typically effective.[9]

| Parameter | Condition |

| LC System | Waters Acquity UPLC I-Class or equivalent |

| Column | Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.3% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 3 µL |

| Run Time | Approximately 3-5 minutes |

Chromatographic Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 100 | 0 |

| 0.2 | 100 | 0 |

| 2.0 | 50 | 50 |

| 2.01 | 10 | 90 |

| 2.5 | 10 | 90 |

| 2.51 | 100 | 0 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Condition |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 0.7 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 20 L/hr |

| Cone Voltage | 26 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |

| 5-HIAA | 192.0 | 146.0 (Quantifier) | 14 | 0.1 |

| 192.0 | 91.0 (Qualifier) | 36 | 0.1 | |

| 5-HIAA-d6 | ~198.0 | ~152.0 | 14 | 0.1 |

Note: The exact m/z values for 5-HIAA-d6 should be confirmed based on the certificate of analysis for the specific internal standard used.

Method Validation

A comprehensive validation should be performed in accordance with regulatory guidelines (e.g., EMA, FDA).

Linearity

Linearity should be assessed over the expected concentration range. A typical range for clinical samples is 5-2000 nmol/L.[9] Calibration curves should be constructed by plotting the peak area ratio (5-HIAA/5-HIAA-d6) against the concentration of 5-HIAA. A linear regression with a weighting factor (e.g., 1/x) is often used. The coefficient of determination (r²) should be >0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at a minimum of three concentration levels (low, medium, and high).

| Parameter | Acceptance Criteria |

| Precision | CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Matrix Effects and Recovery

Matrix effects should be assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte or internal standard. Post-column infusion experiments are a common method for this evaluation.

Stability

The stability of 5-HIAA in the biological matrix should be evaluated under various storage conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.

Data Presentation

The following tables summarize typical quantitative data obtained during method development and validation.

Table 1: Linearity Data

| Concentration (nmol/L) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nmol/L) | Accuracy (%) |

| 5 | ... | ... | ... |

| 25 | ... | ... | ... |

| 100 | ... | ... | ... |

| 500 | ... | ... | ... |

| 1000 | ... | ... | ... |

| 2000 | ... | ... | ... |

| r² | >0.99 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (nmol/L) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LLOQ | 5 | ... | ... | ... | ... |

| Low | 15 | ... | ... | ... | ... |

| Medium | 150 | ... | ... | ... | ... |

| High | 1500 | ... | ... | ... | ... |

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of 5-HIAA in biological samples. The use of a deuterated internal standard, such as 5-HIAA-d6, is critical for achieving the high levels of accuracy and precision required in research and clinical settings. Proper method validation is essential to ensure the reliability of the generated data. This protocol serves as a comprehensive guide for researchers and scientists to develop and implement this important analytical method.

References

- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. researchgate.net [researchgate.net]

- 5. hpst.cz [hpst.cz]

- 6. acb.org.uk [acb.org.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) in Human Urine using 5-HIAA-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary urinary metabolite of serotonin, a neurotransmitter synthesized in excess by most carcinoid tumors.[1][2] The quantitative analysis of 5-HIAA in urine is a key diagnostic tool for carcinoid syndrome and is used for monitoring the progression of the disease and the effectiveness of treatment.[3][4][5] This document provides a detailed protocol for the quantification of 5-HIAA in human urine using a stable isotope-labeled internal standard, 5-hydroxyindole-3-acetic acid-d6 (5-HIAA-d6), and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for accurate and reproducible quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6]

The method described herein is a "dilute-and-shoot" approach, which is a simple, rapid, and robust procedure for preparing urine samples for LC-MS/MS analysis.[1][2][7]

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate 5-HIAA from other endogenous urine components. The separated analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A known concentration of the deuterated internal standard, 5-HIAA-d6, is added to all samples, calibrators, and quality controls. The concentration of endogenous 5-HIAA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]

Materials and Reagents

Reagents

-

5-Hydroxyindoleacetic acid (5-HIAA) reference standard

-

5-Hydroxyindole-3-acetic acid-d6 (5-HIAA-d6) internal standard

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Control urine, drug-free

Labware and Equipment

-

Volumetric flasks and pipettes

-

1.5 mL polypropylene microcentrifuge tubes

-

Autosampler vials

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system (e.g., Agilent 1290 Infinity LC with Agilent 6460 Triple Quadrupole LC/MS or equivalent)[6]

Experimental Protocols

Patient Preparation and Urine Collection

4.1.1 Dietary and Medication Restrictions: To ensure accurate results, patients should avoid certain foods and medications for at least 72 hours before and during the 24-hour urine collection.[5][8][9]

-

Foods to avoid: Bananas, pineapple, kiwi, plums, tomatoes, avocados, nuts (walnuts, pecans), and eggplant.[5][10][11]

-

Medications to avoid (consult with physician): Acetaminophen, salicylates, L-Dopa, MAO inhibitors, and some cough syrups containing guaifenesin.[5][12]

4.1.2 24-Hour Urine Collection: A 24-hour urine collection is the preferred sample type.[13]

-

Obtain a 24-hour urine collection container, which may contain a preservative such as acetic acid or hydrochloric acid to maintain a pH between 2.0 and 4.0.[12][14][15]

-

Begin the collection by emptying the bladder in the morning and discarding the first void. Record this as the start time.[8][16]

-

Collect all subsequent urine for the next 24 hours in the provided container.[8][16]

-

Keep the collection container refrigerated or in a cool place during the collection period.[8][13]

-

At exactly 24 hours after the start time, empty the bladder one last time and add this urine to the container. This is the end of the collection.[10][16]

-

Record the total volume of urine collected. Mix the entire 24-hour collection well before aliquoting.

Preparation of Stock and Working Solutions

4.2.1 5-HIAA Stock Solution (1 mg/mL): Accurately weigh and dissolve the 5-HIAA reference standard in methanol to achieve a final concentration of 1 mg/mL.

4.2.2 5-HIAA-d6 Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the 5-HIAA-d6 in methanol to achieve a final concentration of 100 µg/mL.

4.2.3 5-HIAA-d6 Internal Standard Working Solution (1 µg/mL): Dilute the 5-HIAA-d6 stock solution with a solution of 0.2% formic acid in water. This working solution will be used for sample dilution.

4.2.4 Calibration Standards and Quality Controls (QCs): Prepare calibration standards and quality controls by spiking appropriate amounts of the 5-HIAA stock solution into drug-free control urine.[6]

Sample Preparation ("Dilute-and-Shoot")

-

Allow urine samples, calibrators, and QCs to come to room temperature and vortex to mix.

-

For each sample, calibrator, and QC, dilute 1 part urine with 9 parts of the 5-HIAA-d6 Internal Standard Working Solution (1 µg/mL in 0.2% formic acid in water). For example, mix 50 µL of urine with 450 µL of the internal standard working solution.[6]

-

Vortex each tube for 10 seconds.

-

Centrifuge the tubes at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

4.4.1 Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 or PFP column |

| Mobile Phase A | 0.2% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Optimized for separation of 5-HIAA from interferences |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | 40 °C |

4.4.2 Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |